N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine
Overview
Description
N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is an organic compound with the chemical formula C7H9Cl2N3. It is used as a reaction intermediate in the synthesis of many pyrimidine derivatives, particularly those related to pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine typically involves the reaction of 4,6-dichloropyrimidine with N-methylamine. One common method involves the nucleophilic substitution of the chlorine atoms in 4,6-dichloropyrimidine by N-methylamine under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Condensation Reactions: Reagents such as aldehydes, ketones, and acid catalysts are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is used extensively in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of antiviral and anticancer agents.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Dyes: It is used in the production of various dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine involves its ability to undergo nucleophilic substitution reactions, which allows it to form various biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4,6-dichloropyrimidine: Similar in structure but with an amino group instead of the N-methylamine group.
4,6-Dichloropyrimidine: The parent compound without the N-methylamine substitution.
Uniqueness
N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBUCUXJLOMEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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